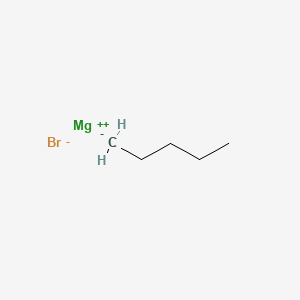

magnesium;pentane;bromide

Description

Historical Context and Discovery of Grignard Reagents

The discovery of organomagnesium reagents dates back to 1900 by the French chemist François Auguste Victor Grignard. wikipedia.orgnumberanalytics.comthermofisher.comtcichemicals.com While working as a student under Philippe Barbier at the University of Lyon, Grignard was tasked with investigating a reaction that used magnesium. wikipedia.orgbritannica.com Building on Barbier's work, Grignard developed a novel method by first treating an alkyl halide with magnesium metal in an ether solvent. thermofisher.combritannica.com This process successfully formed a highly reactive organomagnesium compound, which became known as a Grignard reagent. thermofisher.comebsco.com

This breakthrough, which described the preparation of alcohols, acids, and hydrocarbons through these new organomagnesium compounds, was the subject of his doctoral thesis in 1901. wikipedia.orgbritannica.com The profound impact of his discovery on the field of organic chemistry was recognized in 1912 when Victor Grignard was awarded the Nobel Prize in Chemistry for his work. wikipedia.orgebsco.comnumberanalytics.comgdch.debyjus.com

Fundamental Role of Organomagnesium Compounds in Modern Organic Synthesis

Organomagnesium compounds, particularly Grignard reagents, are a cornerstone of modern organic synthesis due to their versatility in forming carbon-carbon bonds. wikipedia.orgnumberanalytics.comthermofisher.com These reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are highly effective carbon nucleophiles. thermofisher.combyjus.comfiveable.me The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and capable of attacking a wide array of electrophilic centers. thermofisher.com

Their most common application is the reaction with carbonyl compounds, such as aldehydes and ketones, to produce secondary and tertiary alcohols, respectively. thermofisher.comebsco.comlibretexts.org They are also instrumental in synthesizing complex molecules, including pharmaceuticals and natural products, because of their high efficiency and the ability to proceed under relatively mild conditions. numberanalytics.comthermofisher.comontosight.ai The broad utility of these reagents makes them indispensable tools for synthetic organic chemists. ebsco.comfiveable.mewikipedia.org

Significance of Pentylmagnesium Bromide as a Representative Alkyl Grignard Reagent in Research

Pentylmagnesium bromide is a classic example of a linear alkyl Grignard reagent and is frequently used in chemical research to introduce a pentyl group into a molecule. guidechem.com Its applications are diverse and demonstrate the utility of Grignard reagents in complex synthetic pathways.

Research has shown its use in nickel- or copper-catalyzed cross-coupling reactions with alkyl fluorides to form alkanes. sigmaaldrich.comsigmaaldrich.comottokemi.com It is also employed in the synthesis of hydroxypiperidinones through an addition-cyclization-deprotection process involving aldimines. sigmaaldrich.comsigmaaldrich.comottokemi.com Furthermore, pentylmagnesium bromide has played a crucial role in the total synthesis of natural products. For instance, it was used to create a key intermediate in the synthesis of the alkaloid (+)-hyperaspine via a conjugate addition to a dihydropyridone. sigmaaldrich.comacs.org In the field of stereoselective synthesis, it has been used in reactions with chiral N-tert-butanesulfinyl imines to produce precursors for alkaloids like (−)-angustureine. beilstein-journals.org It has also been utilized in one-pot cascade reactions to create triols with specific stereochemistry, which are building blocks for natural decanolides. mdpi.comresearchgate.net

Chemical Properties of Pentylmagnesium Bromide

| Property | Value |

| Chemical Formula | C₅H₁₁BrMg |

| Molecular Weight | 175.35 g/mol sigmaaldrich.comsigmaaldrich.comamericanelements.com |

| CAS Number | 693-25-4 guidechem.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Colorless to yellowish or brown solution guidechem.com |

| Density | 0.947 g/mL at 25 °C (for 2.0 M solution in diethyl ether) sigmaaldrich.comamericanelements.com |

| Solubility | Soluble in organic solvents; reacts violently with water guidechem.comamericanelements.com |

This table is interactive. Click on the headers to sort.

Detailed Research Applications of Pentylmagnesium Bromide

| Reaction Type | Substrate | Product | Research Focus |

| Cross-Coupling Reaction | Alkyl Fluorides | Alkanes | Formation of C-C bonds with fluorinated compounds. sigmaaldrich.comsigmaaldrich.comottokemi.com |

| Addition-Cyclization | Aldimines | Hydroxypiperidinones | Synthesis of nitrogen-containing heterocyclic compounds. sigmaaldrich.comsigmaaldrich.comottokemi.com |

| Conjugate Addition | Dihydropyridones | Piperidones | Key step in the total synthesis of the alkaloid (+)-hyperaspine. acs.org |

| Stereoselective Addition | Chiral N-tert-butanesulfinyl imines | Sulfinamide derivatives | Asymmetric synthesis of precursors for alkaloids like (−)-angustureine. beilstein-journals.org |

| Cascade Reaction | L-ribose derivative (iodide) | anti-Diastereomer triols | Stereoselective synthesis of building blocks for natural products. mdpi.comresearchgate.net |

| Surface Alkylation | H-terminated Si (111) | Alkylated Silicon Surface | Formation of direct Si-C bonds for materials science applications. sigmaaldrich.com |

This table is interactive. Explore the different research applications of Pentylmagnesium Bromide.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;pentane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Mg/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCQLLDGXBLGMD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Mechanistic Investigations of Pentylmagnesium Bromide

Conventional Preparation Routes

The traditional synthesis of pentylmagnesium bromide involves the direct reaction of a pentyl halide with magnesium metal in an ethereal solvent. This heterogeneous reaction is influenced by several factors, including the choice of solvent and the activation state of the magnesium surface.

Reaction of Pentyl Halides with Magnesium Metal

The archetypal method for preparing pentylmagnesium bromide is the reaction between a pentyl halide, most commonly 1-bromopentane, and magnesium turnings. The general reaction is as follows:

CH₃(CH₂)₄Br + Mg → CH₃(CH₂)₄MgBr

The reactivity of the pentyl halide is dependent on the nature of the halogen, with the bond strength between the carbon and the halogen atom playing a crucial role. The order of reactivity is generally I > Br > Cl > F. Consequently, 1-bromopentane and 1-iodopentane are preferred for this synthesis due to their higher reactivity compared to 1-chloropentane.

Activation Strategies for Magnesium Metal in Initiating Grignard Reactions

A common challenge in Grignard reagent synthesis is the initiation of the reaction. This is often due to a passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents it from reacting with the alkyl halide. Several activation methods are employed to overcome this issue:

Chemical Activation: Small amounts of initiators like iodine, 1,2-dibromoethane, or methyl iodide can be added. These substances react with the magnesium surface, exposing fresh, reactive metal.

Mechanical Activation: Physically crushing or grinding the magnesium turnings in situ can break the oxide layer and provide a fresh surface for reaction.

Pre-formed Grignard Reagent: The addition of a small amount of a previously prepared Grignard reagent can help to initiate the reaction.

Mechanistic Pathways of Pentylmagnesium Bromide Formation

The formation of a Grignard reagent is a complex process that occurs on the surface of the magnesium metal and is believed to proceed through a radical mechanism.

Radical Intermediates and Electron Transfer Processes

The prevailing mechanism for the formation of pentylmagnesium bromide involves a single electron transfer (SET) from the magnesium metal to the pentyl halide. This process can be broken down into the following key steps:

Electron Transfer: A single electron is transferred from the magnesium surface to the antibonding orbital of the carbon-bromine bond in the pentyl bromide molecule.

Radical Anion Formation: This electron transfer results in the formation of a short-lived radical anion intermediate ([CH₃(CH₂)₄Br]⁻•).

Fragmentation: The radical anion rapidly fragments to form a pentyl radical (CH₃(CH₂)₄•) and a bromide ion (Br⁻).

Surface Reaction: The pentyl radical and the bromide ion then react with the positively charged magnesium surface (Mg⁺) to form the final pentylmagnesium bromide product.

The presence of radical intermediates has been supported by various studies, including the trapping of these species.

Influence of Alkyl Halide Structure on Reaction Mechanism and Yield

The structure of the alkyl halide significantly impacts the ease of Grignard reagent formation and the potential for side reactions.

Nature of the Halogen: As previously mentioned, the reactivity order is R-I > R-Br > R-Cl. This is due to the decreasing bond strength of the carbon-halogen bond, which facilitates the initial electron transfer.

Advanced Synthetic Approaches

The traditional synthesis of Grignard reagents via the direct insertion of magnesium metal into an organic halide, while widely used, can be limited by initiation difficulties and incompatibility with certain functional groups. Advanced synthetic methodologies offer alternative pathways to access organomagnesium compounds like pentylmagnesium bromide, providing greater functional group tolerance, control over reactivity, and access to specialized structures such as chiral variants.

The halogen-magnesium exchange is a powerful technique for the preparation of functionalized Grignard reagents under mild conditions. clockss.org This method avoids the often harsh conditions and initiation challenges of direct magnesium insertion. The reaction typically involves treating an organic halide with a pre-formed, simple alkylmagnesium reagent. While isopropylmagnesium halides are commonly used for this purpose, the fundamental principle can be applied in various contexts. harvard.edu

The exchange equilibrium is driven by the relative stability of the Grignard reagents involved. The reaction generally proceeds to form the organomagnesium compound corresponding to the more acidic hydrocarbon. The mechanism allows for the synthesis of complex Grignard reagents that would otherwise be inaccessible. For instance, an aryl iodide or bromide can be converted into its corresponding Grignard reagent at low temperatures, preserving sensitive functional groups like esters, nitriles, and imines that would react under traditional synthesis conditions. harvard.edusigmaaldrich.com

Key characteristics of the halogen-magnesium exchange include:

Mild Reaction Conditions: The exchange is often performed at temperatures below 0 °C, which enhances functional group tolerance. harvard.edu

Accelerated Rates: The addition of lithium chloride (LiCl) to the exchange reagent (e.g., forming iPrMgCl·LiCl) has been shown to significantly accelerate the rate of exchange, enabling the conversion of less reactive organic bromides. clockss.org

High Functional Group Tolerance: This method is the preferred choice for preparing organomagnesium reagents bearing functionalities that would be incompatible with direct synthesis. harvard.edu

In the context of pentylmagnesium species, this reaction could be envisioned to form a functionalized pentylmagnesium bromide from a corresponding functionalized pentyl halide using a simple Grignard reagent like isopropylmagnesium bromide.

Table 1: Comparison of Synthetic Routes for Grignard Reagents

| Feature | Direct Synthesis (Grignard Method) | Halogen-Magnesium Exchange |

|---|---|---|

| Starting Materials | Organic Halide, Magnesium Metal | Organic Halide, Pre-formed Grignard Reagent |

| Reaction Conditions | Often requires heating/initiation | Typically low temperatures (-78 °C to 0 °C) |

| Functional Group Tolerance | Limited (reacts with esters, ketones, etc.) | High (tolerates esters, nitriles, etc.) |

| Key Advantage | Simplicity, low-cost reagents | Access to complex, functionalized Grignards |

Transmetalation is a fundamental organometallic reaction involving the transfer of a ligand (such as an alkyl or aryl group) from one metal to another. ox.ac.uk This process is a key step in many catalytic cross-coupling reactions. It is typically a redox-neutral process. In conjunction with oxidative addition and reductive elimination, it forms the basis of catalytic cycles for bond formation. ox.ac.uked.ac.uk

A "reductive transmetalation" route is not a standard, single-step method for the synthesis of Grignard reagents. However, a multi-step process involving these principles could theoretically be designed. Such a pathway might involve:

Formation of a Pentyl-Organometallic: Synthesis of an organometallic compound containing a pentyl group with a different metal (e.g., zinc, copper).

Transmetalation to Magnesium: Transfer of the pentyl group from this organometallic species to a magnesium salt. This step would need to be coupled with a reduction process to generate the Mg(II) organometallic species from a magnesium source.

This type of route is less common for the synthesis of simple Grignards like pentylmagnesium bromide due to the directness of other methods. However, the principles of transmetalation are crucial when pentylmagnesium bromide is used as a reagent in transition-metal-catalyzed cross-coupling reactions, where the pentyl group is transferred from magnesium to the catalyst.

The synthesis of chiral Grignard reagents, where the carbon atom bound to magnesium is a stereocenter, represents a significant challenge in synthetic chemistry. For pentylmagnesium bromide, this would involve creating enantiomerically enriched variants such as (R)- or (S)-pentan-2-ylmagnesium bromide. Such reagents are valuable for the stereoselective synthesis of chiral molecules, including many active pharmaceutical ingredients. yale.edu

A primary challenge is the configurational stability of the chiral center. Secondary alkylmagnesium reagents are known to undergo racemization, particularly at temperatures above -10 °C. researchgate.net Therefore, their synthesis and subsequent reaction must often be carried out at very low temperatures.

Methodologies for asymmetric synthesis include:

Use of Chiral Starting Materials: Starting with an enantiomerically pure secondary pentyl halide (e.g., (R)-2-bromopentane) can lead to the formation of the corresponding chiral Grignard reagent. The stereochemical outcome (retention or inversion of configuration) can depend on the reaction conditions.

Asymmetric Catalysis: The use of chiral ligands or catalysts during the formation of the Grignard reagent could, in principle, induce enantioselectivity. rsc.org This remains a developing area of research.

The generation of a chiral Grignard reagent with the metal-bearing carbon as the sole stereocenter has been successfully demonstrated, achieving high enantiomeric excess (>90% ee). researchgate.net The stereochemical course of subsequent reactions with these chiral reagents provides valuable mechanistic insight into whether the reaction proceeds via a polar addition or an electron transfer pathway. researchgate.net

Process Control and Real-Time Monitoring during Pentylmagnesium Bromide Synthesis

The formation of Grignard reagents is notoriously exothermic and can be accompanied by a variable induction period, creating significant safety risks, particularly during scale-up. acs.orgmt.com Failure to detect the reaction's onset can lead to the accumulation of unreacted alkyl halide. When the reaction does initiate, this excess reagent can react uncontrollably, causing a rapid temperature and pressure increase, potentially leading to a runaway reaction. mt.comresearchgate.net Advanced process control and real-time monitoring are therefore essential for ensuring a safe and efficient synthesis.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time monitoring of Grignard reagent formation. acs.org By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, chemists and engineers can track the concentration of reactants and products continuously and non-invasively. scribd.com

Applications of in-situ FTIR in pentylmagnesium bromide synthesis include:

Detecting Reaction Initiation: FTIR can definitively confirm the start of the reaction by detecting the consumption of the starting material (pentyl bromide) and the simultaneous appearance of the pentylmagnesium bromide product. This provides a clear and objective signal that it is safe to proceed with the addition of the remaining halide. acs.orgmt.com

Monitoring Reagent Accumulation: The technique allows for the continuous monitoring of the pentyl bromide concentration, ensuring it does not accumulate to hazardous levels during the induction period or if the reaction stalls. acs.org

Assessing Solvent Quality: FTIR can be used to quantify trace amounts of water in the solvent (e.g., Tetrahydrofuran), which is critical as water rapidly quenches the Grignard reagent and can inhibit the reaction. acs.orgscribd.com

Table 2: Key FTIR Absorbance Bands for Monitoring Grignard Formation in THF

| Compound/Complex | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation during Reaction |

|---|---|---|---|

| Pentyl Bromide (R-X) | C-Br Stretch | 600 - 500 | Decreases |

| Tetrahydrofuran (THF) | Asymmetric C-O Stretch | ~1070 | Shifts to a lower frequency upon coordination |

| THF-Mg Complex | Coordinated C-O Stretch | ~1035 | Appears and increases |

| Pentylmagnesium Bromide | C-Mg related vibrations | Varies (often in fingerprint region) | Appears and increases |

Note: Specific wavenumbers can vary based on concentration, solvent, and specific Grignard reagent.

Reaction calorimetry is a critical tool for assessing the thermal hazards associated with Grignard synthesis. mt.com By measuring the heat flow (rate of heat generation) in real-time, a complete reaction energy profile can be constructed. This data is indispensable for safe process development and scale-up.

Calorimetric investigations provide several key pieces of information:

Heat of Reaction (ΔHrxn): Quantifies the total energy released during the synthesis, which is essential for designing adequate cooling systems.

Rate of Heat Release: Tracks the speed of the exothermic reaction. A sudden spike in heat release provides a clear indication of reaction initiation. researchgate.net

Maximum Temperature of the Synthesis Reaction (MTSR): Allows for the calculation of the potential temperature rise in an adiabatic (loss of cooling) scenario, which is crucial for risk assessment.

Combining calorimetry with in-situ FTIR provides a comprehensive understanding of the reaction. acs.org While FTIR tracks the chemical conversion, calorimetry measures the resulting energy release. This dual-monitoring approach allows for the development of robust process controls to prevent thermal runaway events and ensure that the reaction proceeds safely and efficiently from the laboratory to production scale. scribd.com

Table 3: Illustrative Calorimetric Data for a Grignard Synthesis

| Parameter | Description | Typical Value Range | Significance |

|---|---|---|---|

| Heat of Reaction (ΔHrxn) | Total energy released per mole of reactant. | -150 to -300 kJ/mol | Determines cooling requirements. |

| Heat Flow (q) | Instantaneous rate of heat generation. | 0 - 200 W/L | Monitors reaction rate and initiation. |

| Specific Heat (Cp) | Heat capacity of the reaction mixture. | 1.5 - 2.5 J/(g·K) | Used in thermal hazard calculations. |

| Adiabatic Temp. Rise (ΔTad) | Potential temperature increase with no cooling. | 50 - 150 °C | Key indicator of runaway potential. |

Continuous Flow Synthesis for Enhanced Selectivity and Reduced Byproduct Formation

The synthesis of Grignard reagents, a cornerstone of organic chemistry, has traditionally been performed in batch reactors. However, this method is often beset by challenges related to heat management, safety, and scalability. The highly exothermic nature of the reaction between magnesium metal and organic halides can lead to localized "hot spots," promoting the formation of undesirable byproducts. Continuous flow chemistry has emerged as a powerful alternative, offering significant advantages in controlling reaction parameters, thereby enhancing selectivity and minimizing the generation of impurities. This is particularly evident in the production of pentylmagnesium bromide, where continuous flow methodologies have demonstrated superior performance over traditional batch processes.

Continuous flow systems provide a safer and more efficient environment for Grignard reagent synthesis due to their high surface-area-to-volume ratio, which allows for rapid heat dissipation. gordon.eduaiche.org This precise temperature control is crucial in mitigating the formation of byproducts. The primary byproduct in Grignard synthesis is the Wurtz coupling product, which arises from the reaction between the Grignard reagent and the organic halide. researchgate.netresearchgate.net Continuous flow reactors, by ensuring a constant and controlled addition of the halide to a bed of magnesium, can significantly suppress this side reaction. researchgate.net

Mechanistic investigations into Grignard formation in continuous flow setups benefit from the integration of in-line process analytical technology (PAT), such as infrared (IR) spectroscopy. researchgate.netaiche.org These tools allow for real-time monitoring of reagent consumption and product formation, providing valuable insights into the reaction kinetics and helping to optimize conditions for maximizing yield and selectivity. researchgate.net The steady-state operation of continuous flow reactors also allows for consistent product quality, a significant advantage over the inherent variability of batch processes. gordon.edu

Research findings have quantified the improvements in selectivity for the synthesis of pentylmagnesium bromide in different solvents using continuous flow reactors. The choice of solvent is known to influence the stability and reactivity of the Grignard reagent, and continuous flow technology allows for a systematic evaluation of these effects.

Detailed Research Findings

Studies have provided specific data on the conversion and selectivity of pentylmagnesium bromide synthesis in tetrahydrofuran (THF) and diethyl ether (DEE) under continuous flow conditions.

In THF, continuous flow synthesis has demonstrated the ability to achieve high conversion rates while maintaining excellent selectivity for the desired Grignard reagent. The following table summarizes typical synthesis parameters and the resulting conversion and selectivity.

Table 1: Synthesis Parameters for Pentylmagnesium Bromide in THF

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Reactor Type | Packed-bed continuous flow |

| Feed Concentration | Not specified |

| Temperature | Not specified |

| Flow Rate | Not specified |

This table is based on data presented in related research but specific values for all parameters were not available in the provided search results.

The results from these parameters are a testament to the efficacy of the continuous flow methodology.

Table 2: Conversion and Selectivity of Pentylmagnesium Bromide Synthesis in THF

| Metric | Semi-batch Lab Scale | Continuous Lab Scale |

|---|---|---|

| Conversion (%) | 100 | 100 |

| Selectivity (%) | 96 | 98 |

Data derived from a study on Grignard reagent formation, showcasing the improvement in selectivity in a continuous process. chemrxiv.org

Similarly, the synthesis has been effectively carried out in diethyl ether, a common solvent for Grignard reactions.

Table 3: Synthesis Parameters for Pentylmagnesium Bromide in Diethyl Ether

| Parameter | Value |

|---|---|

| Solvent | Diethyl Ether (DEE) |

| Reactor Type | Packed-bed continuous flow |

| Feed Concentration | Not specified |

| Temperature | Not specified |

| Flow Rate | Not specified |

This table is based on data presented in related research but specific values for all parameters were not available in the provided search results.

Even in diethyl ether, the continuous flow setup shows a significant reduction in byproduct formation compared to semi-batch methods.

Table 4: Conversion and Selectivity of Pentylmagnesium Bromide Synthesis in Diethyl Ether

| Metric | Semi-batch Lab Scale | Continuous Lab Scale |

|---|---|---|

| Conversion (%) | 100 | 100 |

| Selectivity (%) | 88 | 86 |

Data derived from a study comparing semi-batch and continuous lab scale synthesis, indicating comparable selectivity in this solvent. researchgate.net

The presented data underscores the advantages of continuous flow synthesis for pentylmagnesium bromide. The ability to maintain optimal temperature profiles and achieve rapid mixing minimizes the residence time where side reactions are most likely to occur. This leads to a higher purity product stream and simplifies downstream processing. The enhanced safety, efficiency, and selectivity make continuous flow an increasingly adopted technology for the industrial production of Grignard reagents. aiche.org

Structural Characterization and Solution Equilibria of Pentylmagnesium Bromide

Nature of the Carbon-Magnesium Bond in Pentylmagnesium Bromide

Table 1: Electronegativity Values and Bond Polarity

| Atom | Pauling Electronegativity | Bond | Electronegativity Difference | Bond Character |

| Carbon (C) | 2.55 | C-Mg | 1.24 | Polar Covalent |

| Magnesium (Mg) | 1.31 | Mg-Br | 1.65 | Ionic |

| Bromine (Br) | 2.96 |

Note: This table provides a simplified view. The actual bond character is a continuum and is influenced by the molecular environment.

Solvent Coordination and Complexation Phenomena

Ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), are not merely inert media for the Grignard reagent but are fundamental to its formation, stability, and reactivity. quora.comadichemistry.com The magnesium atom in pentylmagnesium bromide is a Lewis acid and coordinates with the lone pair electrons of the oxygen atoms in the ether molecules. quora.com This coordination is crucial for stabilizing the organomagnesium compound. adichemistry.com

Typically, the magnesium center in Grignard reagents is four-coordinate, resulting in a distorted tetrahedral geometry. wikipedia.orglibretexts.org In the case of pentylmagnesium bromide in an ether solvent (represented as L), the magnesium atom is coordinated to the pentyl group, the bromine atom, and two ether molecules, forming a complex with the general formula C₅H₁₁MgBrL₂. wikipedia.org This solvation sheath enhances the solubility of the reagent and influences its reactivity. quora.com The specific ether used can impact the structure and reactivity of the Grignard reagent. For instance, THF is a more strongly coordinating solvent than diethyl ether, which can affect the position of the Schlenk equilibrium. core.ac.uk

Schlenk Equilibrium in Pentylmagnesium Bromide Solutions

In solution, pentylmagnesium bromide does not exist as a single, simple monomeric species. Instead, it is part of a dynamic and complex equilibrium known as the Schlenk equilibrium, named after its discoverer, Wilhelm Schlenk. wikipedia.orgacs.org

The Schlenk equilibrium describes the reversible redistribution of ligands around the magnesium centers. adichemistry.com For pentylmagnesium bromide, this equilibrium involves the interconversion between the Grignard reagent itself (pentylmagnesium bromide), dipentylmagnesium (Mg(C₅H₁₁)₂), and magnesium bromide (MgBr₂). wikipedia.orgthieme-connect.de

The simplified representation of the Schlenk equilibrium is:

2 C₅H₁₁MgBr ⇌ Mg(C₅H₁₁)₂ + MgBr₂ wikipedia.org

In reality, all species in this equilibrium are solvated, and the magnesium halides can form bridged dimers or higher oligomers, further complicating the solution's composition. libretexts.orgwikipedia.org

The position of the Schlenk equilibrium is not static and is influenced by several factors:

Solvent: The nature of the ethereal solvent plays a critical role. In strongly coordinating solvents like THF, the equilibrium tends to favor the monomeric alkylmagnesium halide (C₅H₁₁MgBr). wikipedia.orgcore.ac.uk In less coordinating solvents like diethyl ether, a higher proportion of the dialkylmagnesium species and associated forms may be present. libretexts.orgacs.org

Concentration: At higher concentrations, the formation of dimeric and oligomeric species is more prevalent. wikipedia.org

Temperature: Changes in temperature can shift the equilibrium position. For a related system, the reaction enthalpy and entropy for the Schlenk equilibrium have been determined, indicating its temperature dependency. d-nb.infonih.gov

Nature of the Halide and Alkyl Group: While the focus here is on pentylmagnesium bromide, it is known that the identity of the halide and the organic group also influences the equilibrium. wikipedia.org

The equilibrium can be intentionally shifted. For example, the addition of dioxane to a Grignard solution in diethyl ether leads to the precipitation of the magnesium dihalide-dioxane complex (MgBr₂(dioxane)), driving the equilibrium to the right and yielding a solution primarily composed of the dialkylmagnesium compound. libretexts.orgwikipedia.org

Table 2: Species Present in a Pentylmagnesium Bromide Solution

| Species | Formula | Role in Equilibrium |

| Pentylmagnesium Bromide | C₅H₁₁MgBr | Central Grignard Reagent |

| Dipentylmagnesium | Mg(C₅H₁₁)₂ | Symmetrical Organomagnesium |

| Magnesium Bromide | MgBr₂ | Magnesium Dihalide |

| Solvent Adducts | C₅H₁₁MgBr(L)₂, etc. | Solvated Species (L = ether) |

| Dimeric Species | [C₅H₁₁Mg(μ-Br)]₂, etc. | Associated forms |

Theoretical and Computational Studies of Pentylmagnesium Bromide Structures and Equilibria

Due to the complex and dynamic nature of Grignard reagents in solution, experimental characterization of all coexisting species can be challenging. Theoretical and computational studies, particularly quantum-chemical calculations, have become invaluable tools for elucidating the structures, bonding, and energetics of these systems. acs.org

Quantum-chemical calculations, such as those using density functional theory (DFT), provide deep insights into the electronic structure of pentylmagnesium bromide. worldscientific.com These studies can quantify the degree of polarization of the C-Mg bond and calculate bond dissociation energies, which are crucial for understanding reactivity. acs.orgrsc.org For instance, calculations have shown that the energy required for the homolytic cleavage of the Mg-C bond in a solvated Grignard reagent is high, suggesting that the formation of free alkyl radicals directly from the Grignard reagent is energetically unfavorable under normal conditions. acs.org

Furthermore, computational models can be used to study the entire Schlenk equilibrium. Ab initio molecular dynamics simulations have been employed to map the free energy profile of the ligand exchange processes, highlighting the crucial role of solvent molecules in mediating the reaction. acs.orgacs.org These studies have shown that the transformation from the alkylmagnesium halide to the dialkylmagnesium and magnesium dihalide proceeds through dinuclear species bridged by the halide atoms. acs.org The dynamics of the solvent molecules coordinating to the magnesium centers are key drivers for the bond cleavage and formation steps that define the equilibrium. acs.orgacs.org

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations have emerged as an indispensable tool for providing a detailed, atomistic-level understanding of the complex behavior of Grignard reagents in solution. While specific MD studies focusing exclusively on pentylmagnesium bromide are not extensively detailed in publicly available literature, a substantial body of research on analogous short-chain alkylmagnesium halides, particularly methylmagnesium chloride (CH₃MgCl) in ethereal solvents like tetrahydrofuran (THF), offers significant insights. nih.govacs.org These computational studies serve as a robust model for elucidating the solvation dynamics and intermolecular forces that govern the reactivity and stability of pentylmagnesium bromide.

Ab initio molecular dynamics (AIMD) simulations, which use quantum mechanics to calculate the forces between atoms, have been particularly revealing. acs.orgrsc.org These studies show that the magnesium center in Grignard species can accommodate a variable number of solvent molecules in its first coordination sphere. acs.org For monomeric species (RMgX), the magnesium atom is typically coordinated by two to four THF molecules, with a four-coordinate, pseudo-tetrahedral geometry being a common and favorable arrangement. nih.govacs.org The dynamics of the coordinating solvent are shown to be pivotal in controlling the equilibrium between the various species present in solution. acs.orgacs.org

The interaction between the pentylmagnesium bromide and the ether solvent is multifaceted. The dominant force is the strong ion-dipole interaction between the electron-deficient magnesium atom and the lone pairs of the oxygen atom in the ether molecules. nih.govutexas.edu This coordination is what stabilizes the Grignard reagent in solution. Additionally, weaker van der Waals forces are present between the pentyl chain and the surrounding solvent molecules.

MD simulations reveal a highly dynamic solvation environment. Solvent molecules are not statically bound to the magnesium center but are in constant exchange with the bulk solvent. This dynamic process, involving the breaking and forming of Mg-O coordination bonds, is fundamental to understanding the reaction mechanisms of Grignard reagents. acs.org The flexibility of the organomagnesium complex, facilitated by the solvent, allows for the structural rearrangements necessary for reactions to occur. acs.org For instance, simulations have shown that ligand transfer and bond cleavage often occur at the most solvated magnesium atom in dimeric structures. acs.org

The table below summarizes typical coordination characteristics for Grignard species in THF, derived from computational studies on model systems like CH₃MgCl, which are considered representative for pentylmagnesium bromide.

| Grignard Species | Typical Coordination Number of Mg | Common Geometry | Coordinating Ligands |

| Monomer (RMgBr) | 4 | Distorted Tetrahedral | 1 Pentyl, 1 Bromine, 2 Ether |

| Dimer (Halide-Bridged) | 4 or 5 | Varies | 1 Pentyl, 2 Bridging Br, 1-2 Ether |

| Dimer (Alkyl-Bridged) | 4 or 5 | Varies | 2 Bridging Pentyl, 1 Br, 1-2 Ether |

This interactive table is based on data from computational studies on analogous Grignard reagents in THF. nih.govacs.org

Further analysis of simulation trajectories allows for the quantification of key structural parameters, such as average bond distances and angles, which define the solvation structure. The Mg-O distance is a critical parameter representing the strength of the solvent coordination.

| Interaction Parameter | System | Typical Value (from simulations) |

| Mg-O distance | Monomer in THF | ~2.1 - 2.3 Å |

| Mg-C distance | Monomer | ~2.1 Å |

| Mg-Br distance | Monomer | ~2.5 Å |

This interactive table presents typical intermolecular distances derived from ab initio molecular dynamics simulations of analogous Grignard systems.

Reactivity Profiles and Reaction Mechanisms of Pentylmagnesium Bromide

Nucleophilic Addition Reactions of Pentylmagnesium Bromide

The carbon-magnesium bond in pentylmagnesium bromide is highly polarized, rendering the pentyl group nucleophilic. This enables it to attack electron-deficient centers, most notably the carbon atom of carbonyl groups and other polarized multiple bonds.

The reaction of pentylmagnesium bromide with carbonyl compounds is a cornerstone of its synthetic utility, leading to the formation of various alcohols. organic-chemistry.orglibretexts.org The general mechanism involves the nucleophilic attack of the pentyl anion equivalent on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. libretexts.org

Aldehydes: Reaction with aldehydes produces secondary alcohols. For instance, the reaction with formaldehyde (B43269) yields a primary alcohol, while reaction with other aldehydes, such as acetaldehyde, results in the formation of a secondary alcohol. organic-chemistry.orglibretexts.org

Ketones: Ketones react with pentylmagnesium bromide to form tertiary alcohols. libretexts.orgmasterorganicchemistry.com The reactivity of ketones can be influenced by steric hindrance around the carbonyl group. organic-chemistry.orgresearchgate.net

Esters: Esters undergo a double addition reaction with Grignard reagents. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate, which is more reactive than the starting ester. libretexts.org This intermediate then rapidly reacts with a second equivalent of pentylmagnesium bromide to yield a tertiary alcohol after acidic workup. libretexts.orglibretexts.org

| Carbonyl Substrate | Intermediate | Final Product (after acidic workup) |

| Formaldehyde | Magnesium alkoxide | Primary Alcohol |

| Other Aldehydes | Magnesium alkoxide | Secondary Alcohol |

| Ketones | Magnesium alkoxide | Tertiary Alcohol |

| Esters | Ketone | Tertiary Alcohol |

Pentylmagnesium bromide adds to the carbon-nitrogen triple bond of a nitrile to form an imine intermediate after protonation. masterorganicchemistry.comucalgary.cachemistrysteps.com This imine is then hydrolyzed upon aqueous workup to yield a ketone. masterorganicchemistry.comucalgary.ca This reaction is a valuable method for the synthesis of ketones where the pentyl group is one of the alkyl substituents. A key advantage of this method is that the reaction stops at the ketone stage because the intermediate imine salt is unreactive towards further Grignard addition. ucalgary.cachemistrysteps.com

The reaction of pentylmagnesium bromide with carbon dioxide (often in the form of dry ice) is a classic method for the formation of carboxylic acids. masterorganicchemistry.comyoutube.com The nucleophilic pentyl group attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. quora.comskku.edu Subsequent acidification protonates the carboxylate to yield a carboxylic acid, in this case, hexanoic acid. youtube.comquora.com

Epoxides, three-membered cyclic ethers, undergo ring-opening reactions when treated with Grignard reagents. masterorganicchemistry.comkhanacademy.org This reaction proceeds via an Sₙ2 mechanism, where the pentyl group acts as the nucleophile and attacks one of the epoxide carbons, leading to the opening of the strained ring. chemistrysteps.compressbooks.pub The attack generally occurs at the less sterically hindered carbon atom. masterorganicchemistry.compressbooks.pub An acidic workup is required to protonate the resulting alkoxide, yielding an alcohol. chemistrysteps.comlibretexts.org This reaction is a useful method for forming a new carbon-carbon bond and introducing a hydroxyl group.

Competing Reaction Pathways

While nucleophilic addition is the primary reaction pathway for pentylmagnesium bromide with many electrophiles, its strong basicity can lead to competing side reactions, particularly enolization.

In reactions with enolizable carbonyl compounds (aldehydes and ketones possessing an α-hydrogen), pentylmagnesium bromide can act as a base and abstract an α-proton to form an enolate. organic-chemistry.orgmasterorganicchemistry.com This pathway competes with the desired nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com The extent of enolization versus addition is influenced by several factors, including:

Steric Hindrance: Increased steric bulk around the carbonyl group or on the Grignard reagent favors enolization. organic-chemistry.orgsci-hub.ru When the carbonyl carbon is sterically hindered, the approach of the nucleophilic pentyl group is impeded, making the abstraction of a more accessible α-hydrogen more likely. sciencemadness.org

Substrate Structure: The acidity of the α-protons also plays a role. More acidic α-protons are more readily abstracted.

Enolization leads to the regeneration of the starting carbonyl compound upon workup, thus reducing the yield of the desired alcohol product. organic-chemistry.org In some cases, especially with highly hindered ketones, enolization can become the predominant reaction pathway. sci-hub.ru

Reduction via Hydride Transfer from Beta-Hydrogens

While Grignard reagents are primarily known as nucleophiles, they can also function as reducing agents. This reductive capability is particularly relevant for alkyl Grignard reagents like pentylmagnesium bromide that possess hydrogen atoms on the carbon atom beta to the magnesium center. The key mechanism for this reactivity is β-hydride elimination. wikipedia.org

β-hydride elimination is a common decomposition pathway for many organometallic compounds. libretexts.org The process requires a vacant coordination site on the metal center and involves the transfer of a hydrogen atom from the β-carbon of the alkyl group to the metal. wikipedia.org In the case of pentylmagnesium bromide, this reaction would yield 1-pentene (B89616) and a magnesium hydride species (hydridomagnesium bromide).

Step 1 (Transmetalation): C₅H₁₁MgBr + M-X → C₅H₁₁-M + MgBrX

Step 2 (β-Hydride Elimination): C₅H₁₁-M → H-M + CH₃CH₂CH₂CH=CH₂

The facility of this reaction is a critical consideration in designing synthetic routes that utilize pentylmagnesium bromide, especially when targeting the formation of simple alkyl chains rather than reduced or isomerized products.

Cross-Coupling and Catalytic Reactions Involving Pentylmagnesium Bromide

Pentylmagnesium bromide is a widely used nucleophilic partner in transition metal-catalyzed cross-coupling reactions, a powerful class of reactions for forming carbon-carbon bonds. sigmaaldrich.comsemanticscholar.org

Nickel and copper complexes are effective catalysts for coupling Grignard reagents with various organic electrophiles in reactions such as the Kumada, Negishi, and Stille couplings. nih.govwikipedia.orgsigmaaldrich.com Pentylmagnesium bromide can be coupled with aryl, vinyl, and alkyl halides or triflates. nih.govsigmaaldrich.com

Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective for coupling alkyl Grignards with aryl and vinyl electrophiles (Kumada coupling). nih.gov A significant challenge in these reactions is the potential for β-hydride elimination from the pentyl-nickel intermediate, which can lead to the formation of pentene and isomerized products. wikipedia.orgnih.gov Careful selection of ligands and reaction conditions is often necessary to favor the desired reductive elimination pathway over β-hydride elimination.

Copper-Catalyzed Reactions: Copper catalysts are also widely employed, often for coupling with alkyl halides. sigmaaldrich.comprinceton.edu These reactions provide a direct method for C(sp³)–C(sp³) bond formation. Copper-catalyzed protocols can be used for both homo- and cross-coupling of Grignard reagents in the presence of an oxidant. nih.gov

Table 2: Selected Nickel and Copper-Catalyzed Cross-Coupling Reactions

| Nucleophile | Electrophile | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Pentylmagnesium Bromide | Alkyl Fluorides | Ni or Cu-based | Alkanes | sigmaaldrich.com |

| Tertiary Alkylmagnesium Halides | Aryl Bromides | NiCl₂ | Aryl-substituted quaternary centers | nih.gov |

| Aryl Grignard Reagents | Primary Alkyl Bromides | CoCl₂/TMEDA | Alkylated Arenes | semanticscholar.org |

This table provides examples of related cross-coupling reactions to illustrate the scope of the chemistry.

In a typical cross-coupling catalytic cycle, pentylmagnesium bromide plays two critical roles. Its primary function is to serve as the source of the nucleophilic pentyl group via transmetalation. wikipedia.orgnih.gov

A generalized catalytic cycle (e.g., for a nickel-catalyzed Kumada coupling) involves the following steps:

Oxidative Addition: An active Ni(0) catalyst oxidatively adds to an organic electrophile (e.g., an aryl bromide, Ar-Br), forming an arylnickel(II) intermediate (Ar-Ni-Br).

Transmetalation: Pentylmagnesium bromide reacts with the Ar-Ni-Br complex. The pentyl group is transferred to the nickel center, and the magnesium bromide coordinates with the bromide on the nickel, which is then released as MgBr₂. This forms a diarylnickel(II) intermediate (Ar-Ni-C₅H₁₁). This is the key step where the Grignard reagent enters the catalytic loop.

Reductive Elimination: The Ar-Ni-C₅H₁₁ intermediate undergoes reductive elimination, forming a new carbon-carbon bond between the aryl and pentyl groups (Ar-C₅H₁₁) and regenerating the active Ni(0) catalyst, which can then enter a new cycle. nih.gov

Secondly, the Grignard reagent can also act as a reductant. Often, the catalyst is introduced as a more stable, higher oxidation state precatalyst (e.g., NiCl₂). The Grignard reagent can reduce the precatalyst to the catalytically active low-valent state (e.g., Ni(0)) at the start of the reaction.

Advanced Approaches in Multi-Component Coupling Reactions

Pentylmagnesium bromide, as a representative primary alkyl Grignard reagent, is a powerful nucleophile in advanced multi-component coupling reactions. These reactions, which construct complex molecules from three or more starting materials in a single operation, represent a highly efficient and atom-economical approach in modern organic synthesis. Advanced strategies frequently employ earth-abundant transition metal catalysts, such as iron, nickel, and cobalt, to orchestrate sophisticated reaction cascades involving radical intermediates or novel organometallic species.

A prominent advanced approach involves the iron-catalyzed three-component dicarbofunctionalization of unsaturated systems, such as alkenes. nih.govrsc.org In these reactions, the catalyst facilitates the coupling of an alkyl halide, an alkene, and an organometallic reagent like pentylmagnesium bromide. nih.gov The currently accepted mechanism for these transformations involves a radical cascade. nih.govresearchgate.net Typically, an in-situ-formed low-valent iron complex reacts with an alkyl halide to generate an alkyl radical. This radical then undergoes a regioselective Giese addition to the alkene, creating a new, more stable radical intermediate. This intermediate is subsequently trapped by an organoiron species, formed from the initial catalyst and the Grignard reagent, leading to the final carbon-carbon bond formation via reductive elimination. nih.gov

Mechanistic studies indicate that the success of these iron-catalyzed reactions hinges on the relative rates of the competing pathways. For instance, the use of tertiary or perfluoroalkyl halides is often preferred because the resulting radicals add efficiently to alkenes, outcompeting a simple two-component cross-coupling with the organoiron species. nih.govnsf.gov While many examples use aryl Grignard reagents, the catalytic cycle accommodates various nucleophiles, and the principles extend to alkyl Grignards like pentylmagnesium bromide.

Cobalt catalysts also enable powerful multi-component couplings. A notable example is the three-component reaction of alkyl halides, 1,3-dienes, and a Grignard reagent. nih.gov This transformation allows for the synthesis of complex homoallylsilanes when using silylmethylmagnesium chloride. scilit.com The reaction is believed to proceed through a mechanism involving radical species, showcasing cobalt's ability to facilitate complex bond formations.

Furthermore, nickel catalysis has opened pathways for four-component coupling reactions. In the presence of a nickel catalyst and 1,3-butadiene (B125203), aryl Grignard reagents can couple with alkyl halides and two molecules of the diene. nih.govrsc.org This process builds a 1,6-octadiene (B1609464) framework with appended aryl and alkyl groups. The reaction is initiated by the oxidative dimerization of 1,3-butadiene on a Ni(0) species, which then forms an anionic nickelate complex with the Grignard reagent, triggering the catalytic cycle. nih.gov The selectivity between the four-component coupling and a simple cross-coupling can be controlled by factors such as ortho-substituents on the aryl Grignard reagent. nih.gov

The following tables summarize representative findings for analogous advanced multi-component reactions.

Table 1: Iron-Catalyzed Three-Component Dicarbofunctionalization of Alkenes This table summarizes findings from reactions coupling tertiary alkyl halides, unactivated alkenes, and various Grignard reagents, a system analogous to reactions involving pentylmagnesium bromide.

| Catalyst System | Alkyl Halide | Alkene | Grignard Reagent | Product Type | Yield (%) | Reference |

| Fe(acac)₃ / dcype | t-Butyl iodide | 4-Phenyl-1-butene | Phenyl-MgBr | 1,2-Alkylarylation | 83 | nih.gov |

| Fe(acac)₃ / dcype | Adamantyl iodide | 4-Phenyl-1-butene | (p-F-C₆H₄)-MgBr | 1,2-Alkylarylation | 71 | nih.gov |

| FeCl₃ / dcpe | t-Butyl iodide | Vinyl boronate | (m-MeO-C₆H₄)-MgBr | 1,2-Dicarbofunctionalization | 90 | nih.gov |

| FeCl₃ / dcpe | Cyclohexyl iodide | Vinyl boronate | Vinyl-MgBr | 1,2-Dicarbofunctionalization | 65 | nih.gov |

Table 2: Cobalt- and Nickel-Catalyzed Multi-Component Reactions This table shows examples of cobalt- and nickel-catalyzed reactions that couple multiple components, including alkyl halides and Grignard reagents.

| Catalyst System | Reaction Type | Reactants | Product Type | Yield (%) | Reference |

| CoCl₂ / dpph | Three-Component | 1-Bromooctane, Isoprene, (TMSCH₂)-MgCl | Homoallylsilane | 88 | nih.govscilit.com |

| Ni(acac)₂ | Four-Component | 1-Fluorooctane, (o-Tolyl)-MgBr, 1,3-Butadiene (2 equiv.) | 3-octyl-8-(o-tolyl)octa-1,6-diene | 85 | nih.gov |

| Ni(acac)₂ | Four-Component | 1-Fluorohexane, Phenyl-MgBr, 1,3-Butadiene (2 equiv.) | 3-hexyl-8-phenylocta-1,6-diene | 62 | nih.gov |

These advanced catalytic methods significantly broaden the synthetic utility of Grignard reagents like pentylmagnesium bromide, enabling the rapid assembly of complex molecular architectures from simple, readily available precursors.

Applications in Organic Synthesis and Advanced Materials Chemistry

Strategic Carbon-Carbon Bond Formation with Pentylmagnesium Bromide

The primary application of pentylmagnesium bromide in organic synthesis is as a nucleophilic source of a pentyl group for the formation of carbon-carbon bonds. sigmaaldrich.comsigmaaldrich.com This is most prominently demonstrated in transition metal-catalyzed cross-coupling reactions. Specifically, pentylmagnesium bromide is employed in Nickel (Ni) and Copper (Cu)-catalyzed reactions with organic halides, such as alkyl fluorides, to produce alkanes. sigmaaldrich.comsigmaaldrich.com These reactions are significant as they provide a reliable method for connecting an sp³-hybridized carbon of the pentyl group to another alkyl chain, a fundamental transformation in constructing larger organic molecules.

The reaction involves the oxidative addition of the organic halide to the low-valent transition metal catalyst, followed by transmetalation with pentylmagnesium bromide and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. This catalytic cycle allows for the efficient construction of C-C bonds under relatively mild conditions.

Table 1: Representative Carbon-Carbon Bond Forming Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Pentylmagnesium bromide | Alkyl Fluoride | Nickel (Ni) or Copper (Cu) complexes | Alkane | sigmaaldrich.comsigmaaldrich.com |

| Pentylmagnesium bromide | Aldimine | None (Addition-cyclization) | Hydroxypiperidinone | sigmaaldrich.comsigmaaldrich.com |

Introduction of the Pentyl Moiety in Synthetic Pathways

The introduction of a five-carbon chain, or pentyl moiety, is a common requirement in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and specialty materials. Pentylmagnesium bromide serves as a standard and efficient reagent for this purpose. Its reaction with a wide range of electrophiles, such as aldehydes, ketones, esters, and epoxides, allows for the straightforward installation of the pentyl group.

For example, the reaction of pentylmagnesium bromide with an aldehyde yields a secondary alcohol containing a pentyl group. Similarly, its reaction with a ketone produces a tertiary alcohol. These transformations are fundamental in building molecular complexity and are frequently employed in multi-step synthetic sequences. The pentyl group can influence the physical properties of the final molecule, such as its lipophilicity, which is a critical parameter in the design of biologically active compounds.

Utility in the Total Synthesis of Complex Natural Products and Analogues

The reliability of pentylmagnesium bromide in forming C-C bonds has led to its use in the total synthesis of complex natural products. A notable example is its application in the synthesis of the alkaloid (+)-hyperaspine. sigmaaldrich.comsigmaaldrich.com In this synthesis, pentylmagnesium bromide is used as a key reagent to introduce a pentyl side chain via olefin alkylation. sigmaaldrich.comsigmaaldrich.com This step is crucial for constructing the specific carbon skeleton of the natural product. The successful incorporation of the pentyl group using this Grignard reagent demonstrates its compatibility with complex substrates and its importance in achieving the synthesis of intricate molecular architectures.

Derivatization Reagent in Analytical Chemistry Procedures

Beyond its role in synthesis, pentylmagnesium bromide has found a significant application as a derivatization reagent in analytical chemistry, particularly for the analysis of organotin compounds. researchgate.netlabrulez.com Many organotin compounds are polar and non-volatile, making them difficult to analyze directly using gas chromatography (GC). researchgate.net

To overcome this, a derivatization step is employed where the ionic organotin compounds are converted into their neutral, more volatile, and thermally stable tetraalkyltin derivatives. Pentylmagnesium bromide is used to attach pentyl groups to the tin atom, a process known as pentylation. researchgate.net These pentylated derivatives are less volatile than their methylated or ethylated counterparts, which reduces the risk of analyte loss during sample preparation. researchgate.net The resulting pentylated organotins are readily amenable to analysis by GC, often coupled with mass spectrometry (GC-MS) or atomic emission detection (GC-AED). researchgate.netlabrulez.com This method is widely used for the trace analysis of organotin compounds in environmental samples like soil, sediment, and water. researchgate.netlabrulez.com

Table 2: Organotin Compounds Derivatized with Pentylmagnesium Bromide for GC Analysis

| Analyte (Organotin Compound) | Purpose of Derivatization | Analytical Technique | Reference |

|---|---|---|---|

| Tributyltin (TBT) compounds | Increase volatility and thermal stability for GC analysis | GC-MS, GC-AED | researchgate.netlabrulez.com |

| Dibutyltin (DBT) compounds | Increase volatility and thermal stability for GC analysis | GC-MS, GC-AED | researchgate.netlabrulez.com |

| Monobutyltin (MBT) compounds | Increase volatility and thermal stability for GC analysis | GC-MS, GC-AED | labrulez.com |

| Triphenyltin (TPT) compounds | Increase volatility and thermal stability for GC analysis | GC-MS | researchgate.net |

| Diphenyltin (DPT) compounds | Increase volatility and thermal stability for GC analysis | GC-MS | researchgate.net |

| Phenyltin (PT) compounds | Increase volatility and thermal stability for GC analysis | GC-MS | researchgate.net |

Analytical and Spectroscopic Characterization Methodologies for Pentylmagnesium Bromide

Methods for Quantitative Determination of Active Grignard Reagent Concentration

Titrimetric Approaches (e.g., Acid-Base Titration)

Titration is a classical and widely used method for determining the concentration of Grignard reagents. These methods are valued for their accuracy and relative simplicity. However, simple acid-base titrations that involve quenching the Grignard reagent with acid and back-titrating the excess can be non-selective, as they also measure basic decomposition byproducts. rsc.org To overcome this, methods that selectively react with the active Grignard reagent have been developed.

One of the most reliable methods is the Watson-Eastham titration. researchgate.net This procedure involves the use of a colorimetric indicator, such as 1,10-phenanthroline, which forms a colored charge-transfer complex with the Grignard reagent. researchgate.net This complex is then titrated with a standardized solution of an alcohol, like sec-butanol or menthol, until the color disappears, signaling the endpoint. researchgate.net This method is highly accurate because the alcohol selectively reacts with the active Grignard reagent. researchgate.net

Another common approach involves titration with iodine (I₂). wordpress.com In this method, the Grignard reagent reacts with a known amount of iodine dissolved in a suitable solvent like dry THF, often containing lithium chloride to maintain homogeneity. researchgate.networdpress.com The disappearance of the characteristic brown color of iodine indicates the equivalence point. wordpress.com Titration against diphenylacetic acid is also a frequently used method, where the appearance of a persistent yellow color at the endpoint signals the complete consumption of the Grignard reagent. researchgate.net

| Method | Titrant | Indicator | Endpoint Observation | Advantages |

|---|---|---|---|---|

| Watson-Eastham Titration | sec-Butanol or Menthol | 1,10-Phenanthroline | Disappearance of violet/burgundy color | High accuracy; selective for active reagent. researchgate.netacs.org |

| Iodine Titration | Pentylmagnesium Bromide (analyte) | Iodine (reagent) | Disappearance of brown iodine color. wordpress.com | Works for a range of organometallics. wordpress.com |

| Diphenylacetic Acid Titration | Pentylmagnesium Bromide (analyte) | Diphenylacetic Acid (reagent) | Appearance of a persistent yellow color. researchgate.net | Relatively simple and effective. researchgate.net |

Spectrophotometric Techniques for Concentration Analysis

Spectrophotometric methods offer an alternative to titration for quantifying Grignard reagents. These techniques can be highly sensitive and specific. A notable method is differential spectrophotometry, which can selectively determine the concentration of active Grignard reagents without interference from their decomposition products. rsc.orgrsc.org

This technique is based on the reaction of the Grignard reagent with an excess of a ketone, such as acetophenone. rsc.org The active pentylmagnesium bromide reacts with acetophenone, causing a decrease in the ketone's concentration. This decrease is measured by the change in absorbance at a specific wavelength (e.g., 243 nm for acetophenone). rsc.orgrsc.org By comparing the absorbance of the reacted solution to a reference solution, the concentration of the active Grignard reagent can be accurately calculated. This method is advantageous because it is suitable for all types of Grignard reagents. rsc.orgrsc.org Another approach involves using an oxidation-reduction indicator and measuring the percent transmittance of the solution, which correlates directly to the active Grignard concentration. google.com

Spectroscopic Probes for Structural and Reactivity Studies

Spectroscopic techniques are indispensable for gaining real-time insights into the structure, formation kinetics, and reactivity of pentylmagnesium bromide. In-situ methods are particularly powerful as they allow for the analysis of the reagent under actual reaction conditions.

Application of In-Situ Infrared (IR) Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) for monitoring the formation of Grignard reagents in real time. researchgate.netnih.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the progress of the reaction can be followed continuously without sampling. rsc.org

During the synthesis of pentylmagnesium bromide from 1-bromopentane, IR spectroscopy can monitor the disappearance of the characteristic C-Br stretching vibration of the starting material. Concurrently, it can track the formation of the organomagnesium species, although the direct observation of the C-Mg bond, which absorbs in the far-infrared region, is typically challenging. However, changes in the C-H stretching and bending modes of the pentyl group upon formation of the Grignard reagent can provide valuable information. This real-time data is crucial for understanding reaction initiation, kinetics, and endpoint, ensuring process safety and optimization by preventing the accumulation of unreacted reagents. youtube.com

| Bond | Functional Group | Typical Absorption Range (cm⁻¹) | Significance in Monitoring |

|---|---|---|---|

| C-H | sp³ Alkane (Pentyl group) | 2850 - 2960 | Present in both reactant and product; changes in peak shape/position can be indicative. pressbooks.pub |

| C-Br | Bromoalkane (1-Bromopentane) | 650 - 550 | Disappearance of this peak indicates consumption of the starting material. |

Raman Spectroscopy for Quality Assessment and Process Monitoring

Raman spectroscopy has emerged as a highly effective non-destructive technique for the quality assessment and in-line monitoring of Grignard reagents. mdpi.comresearchgate.net A key advantage of Raman is its low interference from solvents like ethers and its insensitivity to moisture, which allows for analysis in closed systems without sample preparation. mdpi.com

This technique can be used to determine the quality of a Grignard reagent by detecting and quantifying impurities or adulterants. For instance, studies have successfully used Raman spectroscopy combined with multivariate analysis, such as partial least square regression (PLSR), to rapidly determine the concentration of toluene, a common adulterant, in Grignard reagent solutions. mdpi.comresearchgate.net The method has demonstrated high reliability and prediction accuracy. mdpi.comresearchgate.net Furthermore, in-situ Raman spectroscopy can be used to monitor the progress of reactions involving Grignard reagents, such as transmetalations, by tracking the disappearance of reactant peaks and the appearance of product and intermediate peaks in real time. acs.orgacs.org

| Analyte/Parameter | Methodology | Correlation Coefficient (R²) | Standard Error of Prediction (SEP) | Reference |

|---|---|---|---|---|

| Toluene Adulteration | Raman Spectroscopy with VIP-based PLSR | 0.97 | 0.71% | mdpi.comresearchgate.net |

Electrochemical Studies on Organomagnesium Compounds

Electrochemical methods provide unique insights into the redox properties of organomagnesium compounds and offer alternative synthetic routes. Studies have shown that Grignard reagents can be synthesized electrochemically by applying a positive potential to a magnesium electrode in a solution containing an organic halide. technion.ac.ilresearchgate.net

Cyclic voltammetry (CV) can be used to investigate the electrochemical behavior of pentylmagnesium bromide in solution. acs.org The oxidation of the Grignard reagent at an electrode surface generates reactive radical species, a process that can be harnessed for surface modification, such as the grafting of alkyl groups onto silicon surfaces. acs.org The oxidation currents observed in CV are proportional to the Grignard concentration, suggesting that electrochemical techniques could potentially be used for quantitative analysis. acs.org

Additionally, the conductivity of Grignard reagent solutions in ethers has been studied. acs.orgacs.org These studies reveal that the conductivity is influenced by factors such as concentration and temperature, which relates to the degree of ionization and the complex equilibria (like the Schlenk equilibrium) that exist in solution. acs.orgwikipedia.org This fundamental property is crucial for applications where Grignard reagents are used as electrolytes, for example, in the development of magnesium-based batteries. technion.ac.ilresearchgate.net

Investigations into Anodic Oxidation and Cathodic Reduction Pathways

The electrochemical behavior of pentylmagnesium bromide is fundamental to understanding its reactivity and potential side reactions. Cyclic voltammetry is a key technique employed to probe the oxidation and reduction potentials of this organometallic compound. While specific studies on pentylmagnesium bromide are limited, the electrochemical characteristics of similar short-chain alkyl Grignard reagents, such as methyl and ethylmagnesium bromide, provide valuable insights into its expected behavior. acs.org

Anodic Oxidation:

The anodic oxidation of alkyl Grignard reagents has been investigated, revealing that these compounds can be electrochemically oxidized. nih.gov This process is believed to involve the transfer of an electron from the Grignard reagent to the anode, leading to the formation of a radical intermediate. The oxidation potential is a critical parameter that influences the propensity of the Grignard reagent to undergo side reactions, such as coupling, in the presence of certain catalysts or reaction conditions.

A proposed general mechanism for the anodic oxidation of an alkylmagnesium bromide (RMgBr) is as follows:

Electron Transfer: RMgBr → [RMgBr]•+ + e-

Dissociation: [RMgBr]•+ → R• + MgBr+

The generated alkyl radical (R•) can then undergo various subsequent reactions, including dimerization to form R-R, reaction with the solvent, or further oxidation.

Cathodic Reduction:

The cathodic reduction of species present in a pentylmagnesium bromide solution is also a subject of electrochemical study. While the Grignard reagent itself is not typically the primary species reduced, the reduction of residual alkyl halides or other impurities can be observed. The reduction of alkyl halides at a cathode can proceed via electron transfer, leading to the formation of a radical anion that subsequently dissociates to form an alkyl radical and a halide ion. researchgate.net

A general mechanism for the cathodic reduction of an alkyl bromide (RBr) is:

Electron Transfer: RBr + e- → [RBr]•-

Dissociation: [RBr]•- → R• + Br-

The resulting alkyl radical can then participate in various reactions, similar to those generated during anodic oxidation.

The table below summarizes the expected electrochemical behavior of pentylmagnesium bromide based on studies of analogous alkyl Grignard reagents.

| Electrochemical Process | Description | Key Intermediates | Typical Potential Range (vs. Ag/AgCl) |

| Anodic Oxidation | Oxidation of the Grignard reagent | Pentyl radical (C5H11•), [C5H11MgBr]•+ | +0.5 to +1.5 V |

| Cathodic Reduction | Reduction of unreacted pentyl bromide or other impurities | Pentyl radical (C5H11•), [C5H11Br]•- | -1.5 to -2.5 V |

Elucidation of Electrochemical Intermediates

The identification and characterization of transient intermediates are crucial for a complete understanding of the electrochemical pathways of pentylmagnesium bromide. The primary intermediates in both anodic oxidation and cathodic reduction processes are believed to be free radicals. harvard.edu The formation of these radical species has been inferred from product analysis and by analogy with the well-established mechanisms of Grignard reagent formation. harvard.edu

The fleeting nature of these radical intermediates makes their direct detection challenging. However, their existence is supported by the observation of dimeric side products (e.g., decane from the coupling of two pentyl radicals) in both electrochemical and chemical Grignard reactions. Trapping experiments, where a radical scavenger is introduced into the reaction mixture, can provide further evidence for the presence of these transient species.

Chromatographic Techniques for Product and Intermediate Analysis

Chromatographic methods are indispensable for the separation and quantification of the various components in a Grignard reaction mixture, including the Grignard reagent itself (after derivatization), unreacted starting materials, desired products, and byproducts.

Gas Chromatography (GC):

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds in Grignard reaction mixtures. To analyze the Grignard reagent itself by GC, a derivatization step is typically required to convert the non-volatile organometallic compound into a more volatile derivative.

Common derivatization strategies involve quenching the Grignard reagent with a suitable reagent to produce a stable, volatile compound that can be readily analyzed. For instance, reaction with an acid chloride could yield a ketone, which can then be quantified by GC.

The primary application of GC-MS in this context is the analysis of the product mixture after the Grignard reaction has been completed and worked up. This allows for the identification and quantification of the desired product, as well as any side products, such as alkanes from the reduction of the alkyl halide or coupling products. purdue.edu

High-Performance Liquid Chromatography (HPLC):

High-performance liquid chromatography is another valuable technique for the analysis of Grignard reaction mixtures. HPLC is particularly useful for the analysis of non-volatile or thermally labile compounds that are not amenable to GC analysis. Similar to GC, direct analysis of the Grignard reagent by HPLC is not feasible, and a derivatization step is often employed.

HPLC can be used to monitor the progress of a Grignard reaction by taking aliquots at different time points, quenching them, and analyzing the composition of the mixture. This can provide valuable kinetic information about the reaction. Furthermore, chiral HPLC can be employed to determine the enantiomeric excess of chiral products formed in asymmetric Grignard addition reactions. nih.gov

The following table provides a summary of chromatographic techniques used in the analysis of reactions involving pentylmagnesium bromide.

| Chromatographic Technique | Application | Sample Preparation | Typical Analytes |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile products and byproducts. | Quenching of the reaction mixture, extraction, and optional derivatization. | Alcohols, ketones, alkanes, and coupling products. |

| High-Performance Liquid Chromatography (HPLC) | Analysis of non-volatile or thermally labile products. Monitoring reaction progress. Chiral separations. | Quenching of the reaction mixture, filtration, and dissolution in a suitable solvent. | Carboxylic acids (after derivatization), higher molecular weight alcohols, and chiral products. |

Q & A

Q. How should researchers design kinetic studies for bromide displacement reactions in pentane solvents?

- Methodology : Use pseudo-first-order conditions with excess nucleophile (e.g., KI). Monitor reaction progress via conductivity or UV-Vis spectroscopy (for iodide release). Temperature-jump experiments can elucidate activation parameters (, ΔH‡). Data analysis via Eyring or Arrhenius plots is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.